

Chemical and Physical Properties of N-Undecanoylglycine

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Compound Focus: N-Undecanoylglycine

CAS No.: 83871-09-4

Cat. No.: S597890

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N-Undecanoylglycine is an acylglycine, which is a class of minor fatty acid metabolites. The table below summarizes its core chemical characteristics [1] [2] [3].

Property	Value / Description
Common Name	N-Undecanoylglycine [1] [2]
CAS Number	83871-09-4 [3]
Molecular Formula	C ₁₃ H ₂₅ NO ₃ [1] [2] [3]
Average Molecular Weight	243.34 g/mol [1] [2] [3]
IUPAC Name	2-undecanamidoacetic acid [1] [2]
SMILES	CCCCCCCCCCC(=O)NCC(O)=O [1] [3]
Chemical Classification	N-acyl-alpha amino acid [1] [2]
Purity (Research Grade)	>99% [3]

The following table outlines key predicted physicochemical and pharmacokinetic properties [1] [2].

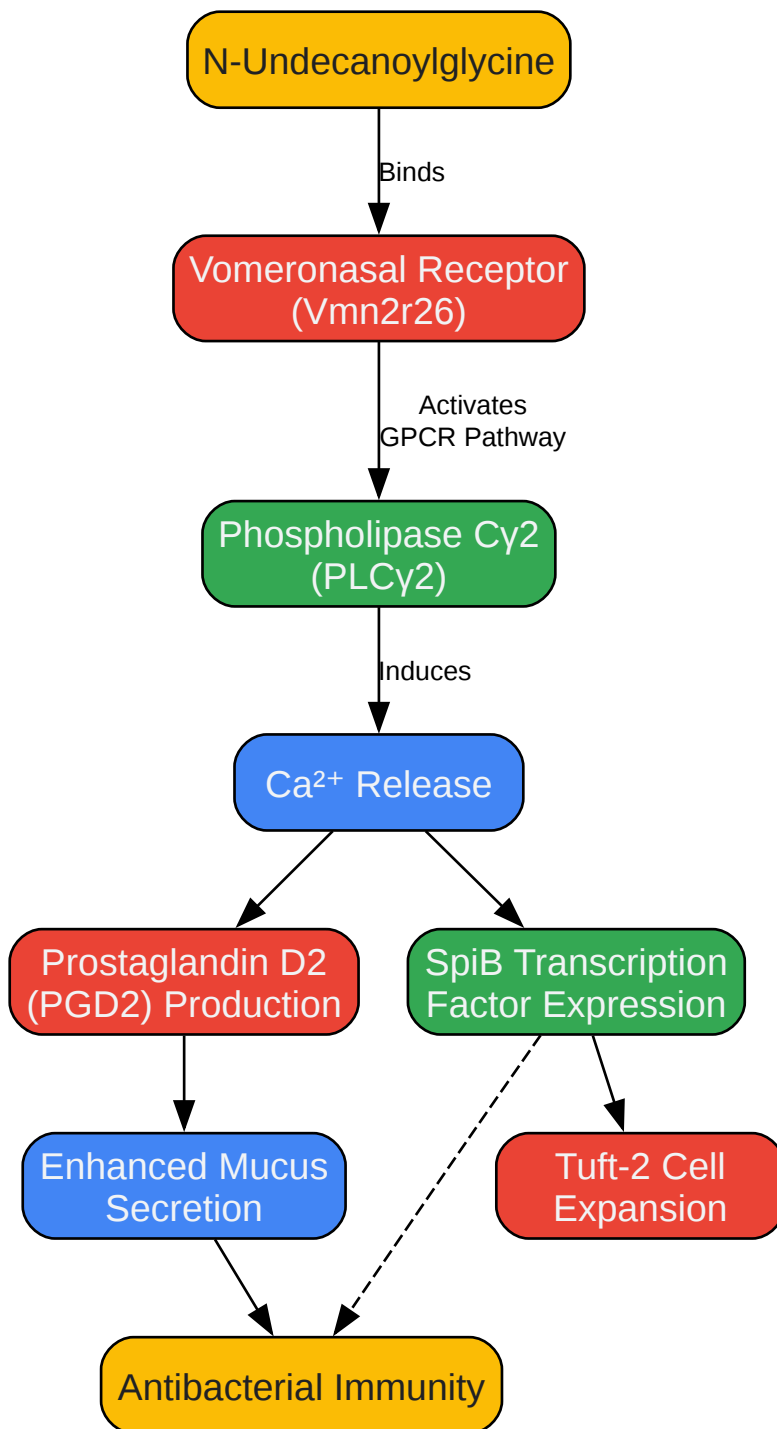
Property	Predicted Value	Source / Method
Water Solubility	0.06 g/L	ALOGPS [1] [2]
logP	2.93 - 3.48	ChemAxon / ALOGPS [1] [2]
pKa (Strongest Acidic)	4.05	ChemAxon [1] [2]
Hydrogen Donor Count	2	ChemAxon [1] [2]
Hydrogen Acceptor Count	3	ChemAxon [1] [2]
Polar Surface Area	66.4 Å ²	ChemAxon [1] [2]
Rule of Five	Yes	ChemAxon [1] [2]
Bioavailability	Yes	ChemAxon [1] [2]

Immunological Function and Signaling Pathway

A significant breakthrough in 2022 revealed that **N-Undecanoylglycine** is not merely a metabolic byproduct but a signaling molecule that activates a specific arm of the intestinal immune system [4].

- **Key Finding:** The bacterial metabolite **N-Undecanoylglycine** is sensed by **intestinal Tuft-2 cells** to initiate an antibacterial immune response [4].
- **Biological Significance:** This mechanism provides a direct link between the gut microbiota, a specific epithelial cell type, and the host's ability to defend against bacterial pathogens. Depletion of Tuft-2 cells was shown to result in increased susceptibility to bacterial infection [4].

The signaling pathway involves a specific receptor and a cascade of intracellular events, which can be visualized in the following diagram.



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N-Undecanoylglycine immunomodulation pathway in Tuft-2 cells.

The diagram illustrates the core signaling axis: **N-Undecanoylglycine** → **Vmn2r26** → **GPCR-PLCy2-Ca²⁺**, which then branches into two key outcomes [4]:

- **Rapid Effector Response:** Calcium signaling leads to the production and release of Prostaglandin D2 (PGD2), which acts on goblet cells to enhance mucus secretion, creating a physical barrier against bacteria [4].
- **Cell Development & Amplification:** Concurrently, calcium signaling promotes the expression of the SpiB transcription factor, which is responsible for the development and expansion of the Tuft-2 cell population itself, ensuring a sustained immune capacity [4].

Experimental Protocols for Key Findings

The following methodologies were central to establishing the role of **N-Undecanoylglycine**.

Experimental Model and Bacterial Challenge

- **In Vivo Model:** Studies utilized specific mouse models to investigate the immune response [4].
- **Bacterial Infection:** The expansion and response of Tuft-2 cells were studied by challenging the model with live bacteria or specific bacterial components [4].
- **Cell Depletion:** To establish the causal role of Tuft-2 cells, researchers employed genetic or antibody-mediated techniques to deplete this specific cell population, which resulted in increased susceptibility to infection [4].

Metabolite Sensing and Receptor Identification

- **Receptor Screening:** The involvement of the vomeronasal receptor Vmn2r26 was identified as the specific receptor for **N-Undecanoylglycine**. This likely involved techniques like receptor gene expression analysis and receptor binding or activation assays using live cells or cell membranes engineered to express Vmn2r26 [4].
- **Calcium Imaging:** A key methodology to validate the functional coupling of the receptor to intracellular signaling. Tuft-2 cells or Vmn2r26-expressing model cells are loaded with a fluorescent calcium indicator. An increase in fluorescence upon application of **N-Undecanoylglycine** directly visualizes the Ca^{2+} flux, confirming pathway activation [4].

Validation of Downstream Effects

- **Measurement of PGD2:** The production of Prostaglandin D2 in response to **N-Undecanoylglycine** stimulation was quantified using analytical techniques like Enzyme-Linked Immunosorbent Assay

(ELISA) or Mass Spectrometry [4].

- **Assessment of Mucus Secretion:** Goblet cell function and mucus secretion can be evaluated by histology (e.g., staining with Alcian Blue/Periodic Acid-Schiff to visualize mucus granules) or by measuring the expression of mucin genes (e.g., Muc2) via quantitative PCR [4].
- **Gene Expression Analysis:** The upregulation of the transcription factor SpiB and other Tuft-2 cell markers was confirmed using techniques like quantitative Reverse Transcription PCR (qRT-PCR) and RNA sequencing [4].

Implications for Drug Development

The discovery of **N-Undecanoylglycine**'s role opens several potential avenues for therapeutic intervention:

- **Targeting the Tuft-2 Pathway:** The Vmn2r26 receptor and its downstream signaling components represent novel drug targets for modulating innate immunity [4].
- **Potentiating Host Defense:** In conditions of immunodeficiency or heightened infection risk, therapeutics designed to mimic **N-Undecanoylglycine** could be developed to boost the body's first-line defense in the gut [4].
- **Live Biotherapeutic Products:** This research underscores the potential of leveraging bacterial metabolites. Strains of bacteria engineered to produce **N-Undecanoylglycine** could be explored as next-generation probiotics to enhance resistance against enteric pathogens [4].

Key Insights for Researchers

- **A Paradigm Shift:** This research positions a specific bacterial metabolite as a critical effector of immunity, moving beyond a view of metabolites as mere waste products [4].
- **Specificity of Response:** The finding that a single metabolite (**N-Undecanoylglycine**) acts through a specific receptor (Vmn2r26) on a specific cell type (Tuft-2) highlights the precision of host-microbe interactions [4].
- **Therapeutic Caution:** While potentiating this pathway is attractive, its activation must be carefully controlled to avoid potential inflammatory side effects or disruption of the commensal microbiome.

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To cite this document: Smolecule. [Chemical and Physical Properties of N-Undecanoylglycine]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b597890#n-undecanoylglycine-bacterial-metabolite>]

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